REACTION_CXSMILES
|
ClC(Cl)(Cl)C(O)=O.S(=O)(=O)(O)O.[N+:13]([C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][CH:25]=1)[O:22][CH2:21][CH2:20][C:19]2=[O:26])([O-:15])=[O:14].[N-:27]=[N+]=[N-].[Na+]>>[N+:13]([C:16]1[CH:25]=[CH:24][C:23]2[O:22][CH2:21][CH2:20][C:19](=[O:26])[NH:27][C:18]=2[CH:17]=1)([O-:15])=[O:14] |f:3.4|
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(CCOC2=CC1)=O
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(NC(CCO2)=O)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |